molecular formula C16H12N2O4 B8397523 2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione CAS No. 208589-94-0

2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione

Cat. No. B8397523
CAS RN: 208589-94-0
M. Wt: 296.28 g/mol
InChI Key: FDVCTINDKIGNPC-UHFFFAOYSA-N
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Description

2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C16H12N2O4 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

208589-94-0

Product Name

2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-benzyl-6-nitro-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C16H12N2O4/c19-15-9-12-8-13(18(21)22)6-7-14(12)16(20)17(15)10-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

FDVCTINDKIGNPC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the diacid (9) (55 g, 0.244 mole) in acetic acid (550 mL) was added benzylamine (28.91 g, 0.27 mole). The reaction was heated to 115° C. for 18 hrs., cooled to 25° C., water was added (450 mL), the contents stirred for 2 hrs., and the product filtered off as a white solid. The product was washed with water (400 mL) and vacuum dried to give 59.51 g (82%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28.91 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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